molecular formula C8H5F3O3 B1393372 2-(Difluoromethoxy)-5-fluorobenzoic acid CAS No. 1017779-44-0

2-(Difluoromethoxy)-5-fluorobenzoic acid

Cat. No. B1393372
M. Wt: 206.12 g/mol
InChI Key: IZQYQUSKIYZJCN-UHFFFAOYSA-N
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Description

“2-(Difluoromethoxy)-5-fluorobenzoic acid” is a chemical compound with the molecular formula C8H6F2O3 . It has a molecular weight of 188.13 .


Molecular Structure Analysis

The molecular structure of “2-(Difluoromethoxy)-5-fluorobenzoic acid” can be represented by the InChI code: 1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Difluoromethoxy)-5-fluorobenzoic acid” are not available, there are studies on the fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides using 2-(difluoromethoxy)-5-nitropyridine .


Physical And Chemical Properties Analysis

“2-(Difluoromethoxy)-5-fluorobenzoic acid” is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis from Fluoroform : Fluoroform, a non-toxic and inexpensive gas, can be used as a difluorocarbene source for converting phenols and thiophenols into difluoromethoxy and difluorothiomethoxy derivatives (Thomoson & Dolbier, 2013).

  • Application in Metal-Organic Frameworks : The compound is used as a modulator in the preparation of rare-earth metal-organic frameworks (RE MOFs), particularly highlighting its role in fluoro-bridged clusters in these structures (Vizuet et al., 2021).

  • Tracers in Environmental Studies : Fluorobenzoate derivatives, including difluorobenzoates, have been evaluated as conservative, noninteracting tracers for studying water movement in porous media (Jaynes, 1994).

Biochemical and Environmental Interactions

  • Biodegradation Studies : Research on Sphingomonas sp. HB-1, capable of degrading fluorobenzoates, provides insights into the biodegradation of these compounds, including fluorinated benzoic acids (Boersma et al., 2004).

  • Environmental Transformation : Studies on the transformation of phenol to benzoate via para-carboxylation using fluorinated analogs, including fluorobenzoates, contribute to understanding the environmental fate of these compounds (Genthner et al., 1989).

  • Fluorine Release in Microbial Growth : A pseudomonad utilizing 2-fluorobenzoic acid as a carbon source releases over 80% of the fluorine as fluoride, revealing aspects of fluorine cycling in the environment (Goldman et al., 1967).

Analytical and Spectroscopic Applications

  • Vibrational Spectroscopy Studies : The use of vibrational spectroscopy and ab initio calculations on fluorobenzoic acid derivatives, including difluorobenzoates, helps in understanding their molecular interactions and properties (Mary et al., 2008).

  • NMR Studies in Biodegradation : Fluorine NMR spectroscopy (19F NMR) is utilized to analyze the biodegradation products of fluorobenzoates, providing valuable data on environmental breakdown mechanisms (Milne et al., 1968).

Magnetic and Materials Research

  • Magnetic Properties in Coordination Polymers : The effect of fluoro-substituents in benzoic acid derivatives on the magnetic properties of azido-copper coordination polymers is a significant area of research, revealing the impact of molecular structure on magnetic behavior (Liu et al., 2017).

Safety And Hazards

The safety information for “2-(Difluoromethoxy)-5-fluorobenzoic acid” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

Future Directions

While specific future directions for “2-(Difluoromethoxy)-5-fluorobenzoic acid” are not available, research in the field of fluoroalkylation is advancing rapidly . For instance, recent advances in visible light-mediated radical fluoro-alkylation have expanded the field and benefited from developments in both organofluorine chemistry and visible light-mediated synthesis .

properties

IUPAC Name

2-(difluoromethoxy)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQYQUSKIYZJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276421
Record name 2-(Difluoromethoxy)-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-5-fluorobenzoic acid

CAS RN

1017779-44-0
Record name 2-(Difluoromethoxy)-5-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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